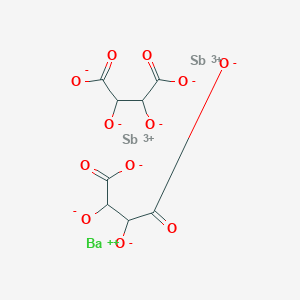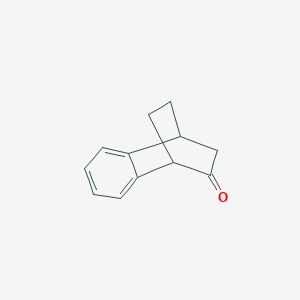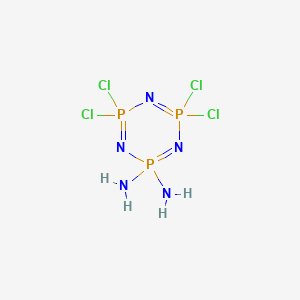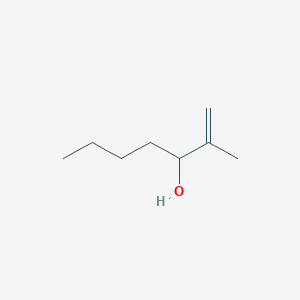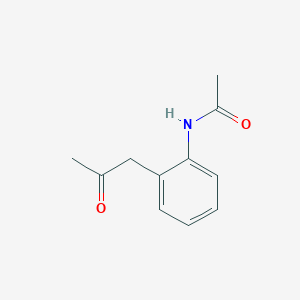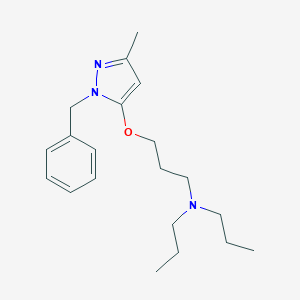
Pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl-, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazole derivative that exhibits interesting biological properties, making it a promising candidate for drug development. In
Mécanisme D'action
The mechanism of action of pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl-, is not fully understood. However, it is believed to act by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. It also modulates the activity of neurotransmitters, such as serotonin and dopamine, which may contribute to its antidepressant and anxiolytic effects.
Effets Biochimiques Et Physiologiques
Pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl-, exhibits a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. It also exhibits analgesic and antipyretic effects, suggesting its potential use in the treatment of pain and fever. Additionally, it has been reported to modulate the activity of neurotransmitters, such as serotonin and dopamine, which may contribute to its antidepressant and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl-, has several advantages for lab experiments. It exhibits potent biological activity, making it a useful tool for studying the mechanisms underlying various physiological processes. Additionally, it is relatively easy to synthesize and purify, making it readily available for research purposes. However, its use in lab experiments is limited by its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for the study of pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl-. One potential direction is the development of novel derivatives with improved pharmacological properties, such as increased potency and selectivity. Additionally, further studies are needed to elucidate the mechanisms underlying its biological effects and to identify its potential therapeutic applications. Finally, the safety and toxicity of this compound need to be thoroughly evaluated to determine its suitability for clinical use.
Conclusion
Pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl-, is a promising chemical compound that exhibits potent biological activity and potential therapeutic applications. Its synthesis method is well-established, and it has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects, as well as its potential use in the treatment of neurological disorders. However, its use in lab experiments is limited by its potential toxicity, and further studies are needed to fully elucidate its mechanisms of action and to determine its suitability for clinical use.
Méthodes De Synthèse
Pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl-, can be synthesized using a multi-step synthetic route. The synthesis involves the condensation of 1-benzyl-5-hydroxy-3-methylpyrazole-4-carbaldehyde with 3-dipropylamino-1-chloropropane in the presence of a base, followed by reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
Pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl-, has been extensively studied for its potential therapeutic applications. It exhibits potent anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory disorders. Additionally, it has been reported to exhibit anticonvulsant, antidepressant, and anxiolytic effects, suggesting its potential use in the treatment of neurological disorders.
Propriétés
Numéro CAS |
15090-16-1 |
|---|---|
Nom du produit |
Pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl- |
Formule moléculaire |
C20H31N3O |
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
3-(2-benzyl-5-methylpyrazol-3-yl)oxy-N,N-dipropylpropan-1-amine |
InChI |
InChI=1S/C20H31N3O/c1-4-12-22(13-5-2)14-9-15-24-20-16-18(3)21-23(20)17-19-10-7-6-8-11-19/h6-8,10-11,16H,4-5,9,12-15,17H2,1-3H3 |
Clé InChI |
IEGPEYOCFKLJQI-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCCOC1=CC(=NN1CC2=CC=CC=C2)C |
SMILES canonique |
CCCN(CCC)CCCOC1=CC(=NN1CC2=CC=CC=C2)C |
Autres numéros CAS |
15090-16-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




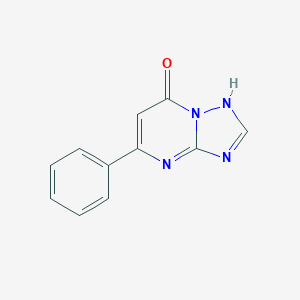
![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)
